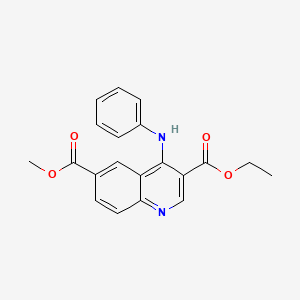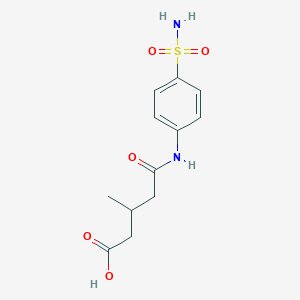![molecular formula C17H11ClF3NO B11603519 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B11603519.png)
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone is an organic compound that belongs to the class of indole derivatives
Méthodes De Préparation
The synthesis of 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone can be achieved through several methods. One common method involves the Claisen–Schmidt condensation reaction. This reaction can be carried out using 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and various aromatic aldehydes in the presence of a base such as potassium hydroxide (KOH) and a solvent like 1,4-dioxane . The reaction can also be conducted under solvent-free conditions, which is advantageous as it avoids the use of environmentally hazardous and toxic solvents .
Analyse Des Réactions Chimiques
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and oxidation. For example, electrophilic aromatic substitution reactions involve the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . Common reagents used in these reactions include bromine and other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone has been studied for its potential applications in various scientific fields. In chemistry, it is used as an intermediate in the synthesis of other complex organic compounds. In biology and medicine, indole derivatives, including this compound, have shown potential as antiviral, anticancer, and anti-inflammatory agents . The compound’s unique structure allows it to interact with multiple biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions to yield the final product. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone can be compared with other indole derivatives, such as 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole and 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the indole nucleus and the trifluoroethanone group in this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H11ClF3NO |
|---|---|
Poids moléculaire |
337.7 g/mol |
Nom IUPAC |
1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C17H11ClF3NO/c18-14-7-3-1-5-11(14)9-22-10-13(16(23)17(19,20)21)12-6-2-4-8-15(12)22/h1-8,10H,9H2 |
Clé InChI |
OORUBLUKLACUEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11603445.png)
![8-Ethyl-2-(4-{[(4-fluorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11603448.png)

![N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603461.png)
![(2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11603463.png)
![4-(4-Methoxyphenyl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11603467.png)
![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603472.png)
![N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide](/img/structure/B11603473.png)
![(5Z)-2-(4-methoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603475.png)
![4-[(1,3-benzodioxol-5-ylmethyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11603476.png)

![6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11603486.png)
![3-[(2,4-dichlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11603493.png)
